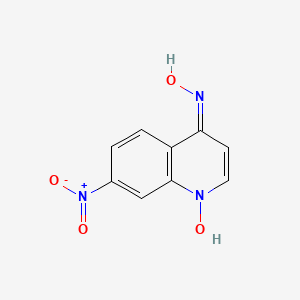
4-Quinolinamine,N-hydroxy-7-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide is a synthetic compound with the molecular formula C9H7N3O4 and a molecular weight of 221.19 g/mol. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome, indicating its presence in the environment and potential exposure to humans .
Preparation Methods
The synthesis of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide involves several steps. One common method includes the nitration of 4-quinolinamine followed by oxidation to introduce the N-hydroxy group. The reaction conditions typically involve the use of strong acids and oxidizing agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It acts as a weak oxidizing agent.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide involves its interaction with molecular targets in cells. It can act as an oxidizing agent, affecting cellular redox balance and potentially leading to oxidative stress. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various cellular pathways .
Comparison with Similar Compounds
4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide can be compared with other quinoline derivatives, such as:
4-Quinolinamine: Lacks the N-hydroxy and nitro groups, resulting in different chemical properties and reactivity.
Quinoline N-oxides: Share the N-oxide functional group but may have different substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 4-Quinolinamine, N-hydroxy-7-nitro-, 1-oxide lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
(NZ)-N-(1-hydroxy-7-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-5-6(12(15)16)1-2-7(8)9/h1-5,13-14H/b10-8- |
InChI Key |
CWGYGADMDDFQED-NTMALXAHSA-N |
Isomeric SMILES |
C1=CC\2=C(C=C1[N+](=O)[O-])N(C=C/C2=N/O)O |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=CC2=NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Dithiobis(3,1-azetidinediyl)]bis[4,5-dihydrothiazole]](/img/structure/B13734389.png)
![Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)](/img/structure/B13734397.png)
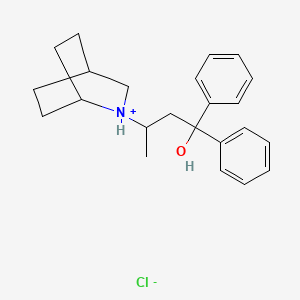
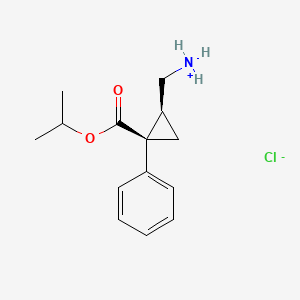

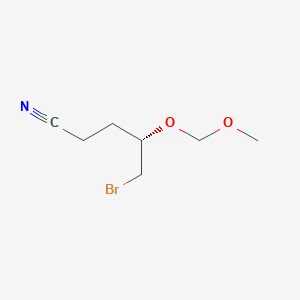
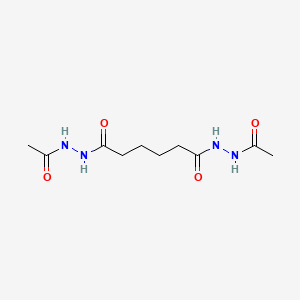
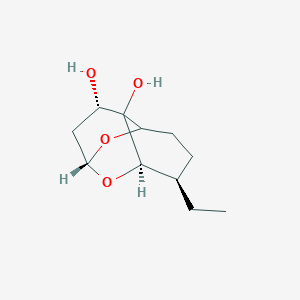
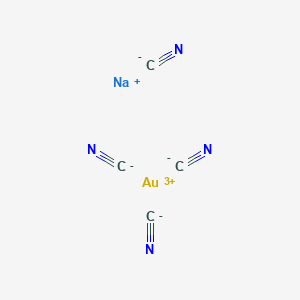
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)




